N-(4-{[4-(1-Pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate is a synthetic compound belonging to the class of piperazine-1,2,3-triazole derivatives. [] It is a lead compound identified through in silico screening for its potential to inhibit the S100A2-p53 protein-protein interaction. [] This interaction is implicated in the development of pancreatic cancer, making N-(4-{[4-(1-Pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate a potential candidate for further research in pancreatic cancer therapeutics. []
While the specific synthesis of N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate is not detailed in the provided literature, similar piperazine-1,2,3-triazole derivatives are synthesized using a multi-step process involving the reaction of various sulfonic acids with 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. [] This reaction proceeds through the in situ generation of sulfonyl azides. [] The specific synthetic pathway for N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate likely involves similar reactions with appropriate starting materials and reagents, followed by salt formation with oxalic acid.
The molecular structure of N-(4-{[4-(1-Pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate comprises a central piperazine ring linked to a 1,2,3-triazole ring. [] This triazole ring is further substituted with a phenyl acetamide group at the 1-position and a (4-chlorophenyl)sulfonyl moiety at the 4-position. [] The presence of electron-withdrawing groups like the sulfonamide and the triazole ring can significantly influence the compound's electron density distribution and consequently, its interactions with biological targets. []
N-(4-{[4-(1-Pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate is proposed to exert its biological activity by inhibiting the interaction between S100A2 and p53. [] This inhibition is predicted to occur through the compound's binding to the S100A2 protein, disrupting its ability to interact with p53. [] This interaction disruption could potentially prevent the downstream effects of the S100A2-p53 complex, ultimately contributing to the compound's anti-cancer activity. []
The primary application of N-(4-{[4-(1-Pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate explored in the provided literature is as a potential therapeutic agent for pancreatic cancer. [] Studies have demonstrated its ability to inhibit the growth of various pancreatic cancer cell lines, including MiaPaCa-2, BxPC-3, AsPC-1, Capan-2, HPAC, and PANC-1. [] Further research is necessary to fully elucidate its efficacy and safety profile in relevant preclinical models.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: